Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate is a chemical compound with the empirical formula C12H10FNO3 . It is a solid substance . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate can be represented by the SMILES stringCCOC(=O)c1cc(on1)-c2ccc(F)cc2
. The molecular weight of this compound is 235.21 g/mol . Physical And Chemical Properties Analysis
Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate is a solid substance . Its molecular weight is 235.21 g/mol . The SMILES string representation of its molecular structure isCCOC(=O)c1cc(on1)-c2ccc(F)cc2
.
Scientific Research Applications
Heterocyclic Chemistry and Medicinal Applications
Isoxazolone derivatives, including Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate, have garnered interest for their significant biological and medicinal properties. These compounds are excellent intermediates for synthesizing various heterocycles, showing promise in drug development and pharmaceutical applications. A study highlights the facile synthesis and potential antioxidant evaluation of 4-Arylmethylideneisoxazol-5(4H)-ones, showcasing the utility of isoxazolone derivatives in creating compounds with potential antioxidant activities (Laroum et al., 2019).
Anticancer Potential
Isoxazolines, including Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate derivatives, are explored for their anticancer properties. Research focusing on isoxazoline-containing natural products emphasizes their role as anticancer agents. Structural-activity relationships and stereochemical influences on anticancer activity suggest these compounds could lead to the development of novel anticancer drugs, indicating the potential for Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate derivatives in cancer therapy (Kaur et al., 2014).
Spin Label Applications in Peptide Studies
The spin label amino acid TOAC, closely related to the structural investigations involving isoxazolines, highlights the use of such compounds in analyzing peptide dynamics and secondary structure. Although not directly related to Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate, this demonstrates the broader application of isoxazole derivatives in biochemical and biophysical studies, contributing to our understanding of peptide interactions and structures (Schreier et al., 2012).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-amino-4-(4-fluorophenyl)-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O3/c1-2-17-12(16)10-9(11(14)18-15-10)7-3-5-8(13)6-4-7/h3-6H,2,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZZMQHPJAMZDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C2=CC=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-amino-4-(4-fluorophenyl)isoxazole-3-carboxylate | |
CAS RN |
127919-68-0 |
Source
|
Record name | ETHYL 5-AMINO-4-(4-FLUOROPHENYL)-3-ISOXAZOLECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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